Cas no 125818-00-0 (N'-hydroxy-1-methyl-1H-indole-3-carboximidamide)

N'-hydroxy-1-methyl-1H-indole-3-carboximidamide 化学的及び物理的性質
名前と識別子
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- N-hydroxy-1-methyl-1H-Indole-3-carboximidamide
- N'-hydroxy-1-methyl-1H-indole-3-carboxamidine
- 131012-60-7
- SCHEMBL17063929
- (Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
- Y13725
- N'-hydroxy-1-methylindole-3-carboximidamide
- 125818-00-0
- N'-hydroxy-1-methyl-1H-indole-3-carboximidamide
- AKOS026674227
- EN300-110504
- 1H-Indole-3-carboximidamide, N-hydroxy-1-methyl-
- N/'-hydroxy-1-methyl-1H-indole-3-carboxamidine
- SCHEMBL7267001
-
- MDL: MFCD09959850
- インチ: InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12)
- InChIKey: KGVCOKRDOQOGJT-UHFFFAOYSA-N
- ほほえんだ: CN1C=C(C2=CC=CC=C21)C(=N)NO
計算された属性
- せいみつぶんしりょう: 189.090211983g/mol
- どういたいしつりょう: 189.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 63.5Ų
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0977032-1g |
(Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |
125818-00-0 | 95% | 1g |
$200 | 2024-08-03 | |
eNovation Chemicals LLC | Y0977032-1g |
(Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |
125818-00-0 | 95% | 1g |
$200 | 2025-02-28 | |
TRC | C120125-100mg |
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |
125818-00-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | C120125-500mg |
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |
125818-00-0 | 500mg |
$ 365.00 | 2022-06-06 | ||
Chemenu | CM236216-1g |
N-Hydroxy-1-methyl-1H-indole-3-carboximidamide |
125818-00-0 | 95%+ | 1g |
$191 | 2023-02-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846562-1g |
(Z)-n'-hydroxy-1-methyl-1h-indole-3-carboximidamide |
125818-00-0 | 98% | 1g |
¥1685.00 | 2024-08-09 | |
TRC | C120125-50mg |
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |
125818-00-0 | 50mg |
$ 70.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y0977032-1g |
(Z)-N'-hydroxy-1-methyl-1H-indole-3-carboximidamide |
125818-00-0 | 95% | 1g |
$200 | 2025-02-25 |
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide 関連文献
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1. Book reviews
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
N'-hydroxy-1-methyl-1H-indole-3-carboximidamideに関する追加情報
Introduction to N'-hydroxy-1-methyl-1H-indole-3-carboximidamide (CAS No. 125818-00-0)
N'-hydroxy-1-methyl-1H-indole-3-carboximidamide, identified by its CAS number 125818-00-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic imidamide derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. The compound features a hydroxyl group and a methyl substituent on the indole ring, which contribute to its distinct reactivity and biological activity.
The molecular structure of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide consists of an indole core fused with a carboximidamide functional group. The presence of the hydroxyl group at the 1-position and the methyl group at the 3-position of the indole ring enhances its solubility and interaction with biological targets. This structural arrangement makes it a promising candidate for further investigation in various therapeutic areas, particularly in oncology and anti-inflammatory treatments.
In recent years, there has been a growing interest in indole derivatives due to their diverse pharmacological properties. Researchers have been exploring the potential of these compounds as scaffolds for developing novel therapeutic agents. The< strong> hydroxyl and methyl substituents in N'-hydroxy-1-methyl-1H-indole-3-carboximidamide play a crucial role in modulating its biological activity. The hydroxyl group can participate in hydrogen bonding interactions, while the methyl group can influence the compound's lipophilicity and metabolic stability.
The synthesis of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These methods often involve the use of specialized reagents and catalysts to facilitate key transformations. The development of efficient synthetic routes is essential for large-scale production and further exploration of the compound's pharmacological potential.
Recent studies have highlighted the biological activity of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide. In vitro experiments have demonstrated its ability to inhibit specific enzymes and receptors involved in cancer progression. Additionally, preclinical studies have shown promising results in animal models, suggesting its potential as an anti-cancer agent. These findings have prompted further investigation into its mechanism of action and therapeutic efficacy.
The pharmacokinetic properties of N'-hydroxy-1-methyl-1H-indole-3-carboximidamide are also of great interest. Its solubility, bioavailability, and metabolic pathways are critical factors that determine its effectiveness as a drug candidate. Researchers are employing computational modeling and experimental techniques to optimize these properties. By understanding how the compound is absorbed, distributed, metabolized, and excreted by the body, scientists can improve its formulation and delivery systems.
In conclusion, N'-hydroxy-1-methyl-1H-indole-3-carboximidamide (CAS No. 125818-00-0) is a structurally unique compound with significant potential in pharmaceutical research. Its distinct chemical properties make it an attractive candidate for further exploration in drug discovery. Ongoing studies aim to elucidate its biological mechanisms and develop novel therapeutic applications. As research continues to advance, this compound may play a vital role in addressing various medical challenges.
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